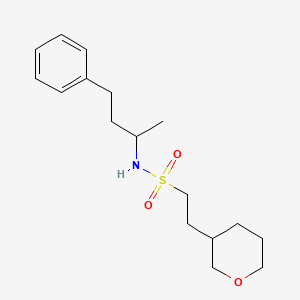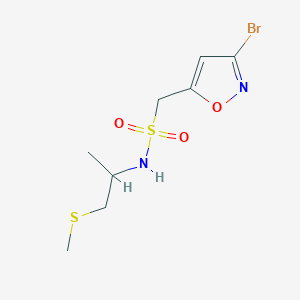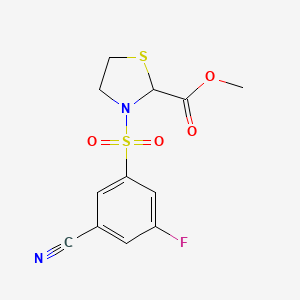
2-(oxan-3-yl)-N-(4-phenylbutan-2-yl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(oxan-3-yl)-N-(4-phenylbutan-2-yl)ethanesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxan-3-yl)-N-(4-phenylbutan-2-yl)ethanesulfonamide typically involves multiple steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol or epoxide precursor under acidic or basic conditions.
Introduction of the Phenylbutan Group: The phenylbutan group can be introduced via a Friedel-Crafts alkylation reaction, where a phenyl group is alkylated with a butan-2-yl group in the presence of a Lewis acid catalyst.
Sulfonamide Formation: The final step involves the reaction of the oxane-phenylbutan intermediate with ethanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(oxan-3-yl)-N-(4-phenylbutan-2-yl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and protein binding.
Medicine: Potential use as an antibiotic or anti-inflammatory agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(oxan-3-yl)-N-(4-phenylbutan-2-yl)ethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making it an effective antibacterial agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: A sulfonamide used to treat bacterial infections.
Sulfisoxazole: Known for its use in treating urinary tract infections.
Uniqueness
2-(oxan-3-yl)-N-(4-phenylbutan-2-yl)ethanesulfonamide is unique due to its specific structural features, such as the oxane ring and the phenylbutan group, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Propriétés
IUPAC Name |
2-(oxan-3-yl)-N-(4-phenylbutan-2-yl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3S/c1-15(9-10-16-6-3-2-4-7-16)18-22(19,20)13-11-17-8-5-12-21-14-17/h2-4,6-7,15,17-18H,5,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKRJNTZZZQCES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NS(=O)(=O)CCC2CCCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]-1-(5-nitropyridin-2-yl)pyrrolidin-3-amine](/img/structure/B7405226.png)
![3-[1-(5-Nitropyridin-2-yl)pyrrolidin-3-yl]-1,2-oxazole](/img/structure/B7405237.png)
![2-Bromo-6-(1-ethylpyrazol-4-yl)sulfonyl-6-azaspiro[2.5]octane](/img/structure/B7405244.png)
![cyclohexylmethyl N-[(1R)-1-(3-methylpyrazin-2-yl)ethyl]carbamate](/img/structure/B7405247.png)
![cyclohexylmethyl N-[(1R,2R)-2-(1-methylpyrazol-3-yl)cyclopropyl]carbamate](/img/structure/B7405252.png)
![N-methyl-N-[2-(pyridin-2-ylamino)ethyl]propanamide](/img/structure/B7405267.png)
![N-ethyl-N-methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidine-1-sulfonamide](/img/structure/B7405277.png)
![2-[[1-(Azetidin-1-ylsulfonyl)piperidin-4-yl]methylsulfanyl]-4-methyl-1,3-thiazole](/img/structure/B7405280.png)
![N-[3-(2-methylpropoxy)propyl]imidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B7405284.png)



![oxolan-3-yl N-[1-(2,6-dichloropyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B7405305.png)
![3-[1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-yl]-1-methyl-1-propan-2-ylurea](/img/structure/B7405311.png)
